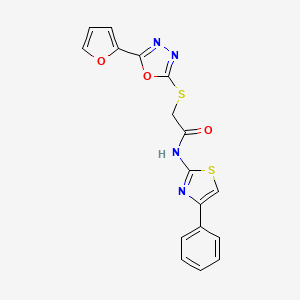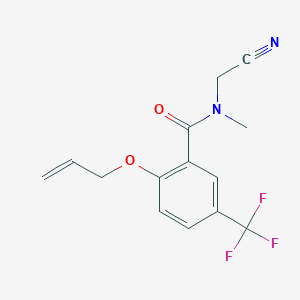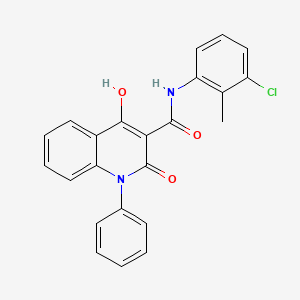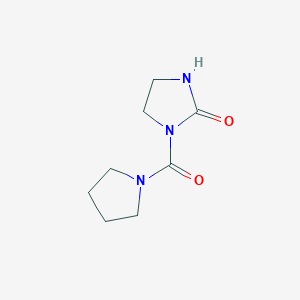![molecular formula C20H26N2O B2651924 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane CAS No. 150557-09-8](/img/structure/B2651924.png)
1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane
Übersicht
Beschreibung
1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane is a chemical compound with the molecular formula C20H26N2O It is characterized by the presence of a diazepane ring substituted with a benzhydryloxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane typically involves the reaction of benzhydrol with 1,4-diazepane in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Base: Sodium hydride or potassium carbonate is often used to deprotonate the benzhydrol, facilitating its reaction with 1,4-diazepane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The benzhydryloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Benzophenone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted diazepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane involves its interaction with specific molecular targets. It is known to act as a dopamine uptake inhibitor, blocking the transport of dopamine into axon terminals or storage vesicles within terminals. This inhibition can lead to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane can be compared with other similar compounds such as:
1-[2-(Benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine: This compound also acts as a dopamine uptake inhibitor but has different structural features and binding affinities.
1-[2-(Diphenylmethoxy)ethyl]homopiperazine: Similar in structure but differs in the ring system and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern on the diazepane ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2-benzhydryloxyethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-8-18(9-4-1)20(19-10-5-2-6-11-19)23-17-16-22-14-7-12-21-13-15-22/h1-6,8-11,20-21H,7,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMCGIXZJYXQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide](/img/structure/B2651843.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)


![N-(2,5-difluorophenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2651858.png)




